molecular formula C24H21N5O5S2 B4321595 2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-1-[2-phenyl-3-(phenylsulfonyl)imidazolidin-1-yl]ethanone

2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-1-[2-phenyl-3-(phenylsulfonyl)imidazolidin-1-yl]ethanone

Cat. No.: B4321595
M. Wt: 523.6 g/mol
InChI Key: FCDQMJKDVCJTJG-UHFFFAOYSA-N
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Description

2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-1-[2-phenyl-3-(phenylsulfonyl)imidazolidin-1-yl]ethanone is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a nitro group, a benzimidazole core, and an imidazolidinyl moiety, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating infections and cancer.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzimidazole core can bind to various biological targets, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-1-[2-phenyl-3-(phenylsulfonyl)imidazolidin-1-yl]ethanone is unique due to its combination of a nitro group, a benzimidazole core, and an imidazolidinyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

1-[3-(benzenesulfonyl)-2-phenylimidazolidin-1-yl]-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O5S2/c30-22(16-35-24-25-20-12-11-18(29(31)32)15-21(20)26-24)27-13-14-28(23(27)17-7-3-1-4-8-17)36(33,34)19-9-5-2-6-10-19/h1-12,15,23H,13-14,16H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDQMJKDVCJTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(N1C(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-1-[2-phenyl-3-(phenylsulfonyl)imidazolidin-1-yl]ethanone
Reactant of Route 2
Reactant of Route 2
2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-1-[2-phenyl-3-(phenylsulfonyl)imidazolidin-1-yl]ethanone
Reactant of Route 3
Reactant of Route 3
2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-1-[2-phenyl-3-(phenylsulfonyl)imidazolidin-1-yl]ethanone
Reactant of Route 4
Reactant of Route 4
2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-1-[2-phenyl-3-(phenylsulfonyl)imidazolidin-1-yl]ethanone
Reactant of Route 5
Reactant of Route 5
2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-1-[2-phenyl-3-(phenylsulfonyl)imidazolidin-1-yl]ethanone
Reactant of Route 6
2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-1-[2-phenyl-3-(phenylsulfonyl)imidazolidin-1-yl]ethanone

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